Cas no 3342-77-6 (2-(Formylamino)benzoic Acid (>90%))

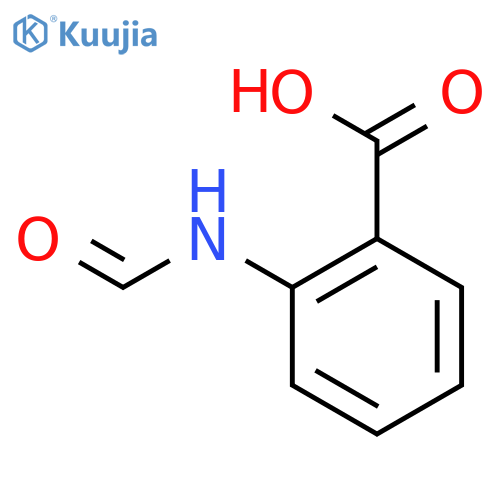

3342-77-6 structure

商品名:2-(Formylamino)benzoic Acid (>90%)

2-(Formylamino)benzoic Acid (>90%) 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2-(formylamino)-

- 2-(FORMYLAMINO)BENZOIC ACID

- 2-formamidobenzoic acid

- N-FORMYLANTHRANILIC ACID

- Formylanthranilic acid

- NSC 509050

- MFCD00088808

- 2-formamidobenzoate

- N-formyl-anthranilic acid

- 2-(formylamino)benzoate

- 2-(Formylamino)-benzoic acid

- 2-formamidobenzoicacid

- NSC509050

- SCHEMBL501876

- UNII-6670418F9K

- Formylanthranilate

- NS00123207

- 6670418F9K

- ANTHRANILIC ACID, N-FORMYL-

- CHEMBL1213015

- AKOS000504260

- Q27104373

- NSC-509050

- 3342-77-6

- CS-0320340

- FT-0682683

- C05653

- VS-07376

- CHEBI:36575

- 2-(Formylamino)benzoic acid #

- Benzoic acid, 2-(formylamino)-

- 2-(Formylamino)benzoic Acid (>90%)

- DTXSID70187059

- 2-(Formylamino)-benzoate

- 2-(Formylamino)benzoicacid

- DB-202370

- G69686

- STL068906

- BBL023279

-

- MDL: MFCD00088808

- インチ: InChI=1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12)

- InChIKey: LLLPDUXGHXIXIW-UHFFFAOYSA-N

- ほほえんだ: O=C(O)C1=CC=CC=C1NC=O

計算された属性

- せいみつぶんしりょう: 164.03500

- どういたいしつりょう: 165.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.390

- ゆうかいてん: 161-163 ºC

- PSA: 69.23000

- LogP: 0.32730

2-(Formylamino)benzoic Acid (>90%) セキュリティ情報

- 危険レベル:IRRITANT

2-(Formylamino)benzoic Acid (>90%) 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(Formylamino)benzoic Acid (>90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058441-500mg |

2-(Formylamino)benzoic acid |

3342-77-6 | 500mg |

3233.0CNY | 2021-07-05 | ||

| Crysdot LLC | CD12082376-5g |

2-Formamidobenzoic acid |

3342-77-6 | 95+% | 5g |

$704 | 2024-07-24 | |

| TRC | F342770-10mg |

2-(Formylamino)benzoic Acid (>90%) |

3342-77-6 | 10mg |

$ 59.00 | 2023-09-07 | ||

| TRC | F342770-100mg |

2-(Formylamino)benzoic Acid (>90%) |

3342-77-6 | 100mg |

$ 224.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058441-500mg |

2-(Formylamino)benzoic acid |

3342-77-6 | 500mg |

3233CNY | 2021-05-07 | ||

| Matrix Scientific | 058441-500mg |

2-(Formylamino)benzoic acid |

3342-77-6 | 500mg |

$171.00 | 2023-09-10 | ||

| Matrix Scientific | 058441-1g |

2-(Formylamino)benzoic acid |

3342-77-6 | 1g |

$263.00 | 2023-09-10 | ||

| A2B Chem LLC | AD46331-1g |

2-Formamidobenzoic acid |

3342-77-6 | 95% | 1g |

$230.00 | 2024-04-20 | |

| abcr | AB384656-1g |

2-(Formylamino)benzoic acid; . |

3342-77-6 | 1g |

€503.60 | 2024-07-24 | ||

| 1PlusChem | 1P007FUJ-100mg |

2-Formamidobenzoic acid |

3342-77-6 | 95% | 100mg |

$52.00 | 2025-02-22 |

2-(Formylamino)benzoic Acid (>90%) 関連文献

-

1. 231. Synthetic antimalarials. Part XLVI. Some 4-dialkylaminoalkylaminoquinoline derivativesJustus K. Landquist J. Chem. Soc. 1951 1038

-

Kurosh Rad-Moghadam,Mohammad S. Khajavi J. Chem. Res. (S) 1998 702

-

R. B. Herbert Nat. Prod. Rep. 1995 12 55

-

Gengan Du,Qi Guo,Xiaohai Yan,Hong Chen,Yahong Yuan,Tianli Yue Food Funct. 2022 13 11690

3342-77-6 (2-(Formylamino)benzoic Acid (>90%)) 関連製品

- 40961-11-3(3-Methyl-2-(phenylamino)benzoic acid)

- 67081-68-9(2-Acetamido-5-methylbenzoic acid)

- 91-40-7(Fenamic acid)

- 610-16-2(2-(Dimethylamino)benzoic acid)

- 119-68-6(2-(methylamino)benzoic acid)

- 579-92-0(2,2'-Dicarboxydiphenylamine)

- 81216-14-0(7-bromohept-1-yne)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3342-77-6)2-(Formylamino)benzoic Acid (>90%)

清らかである:99%

はかる:1g

価格 ($):283